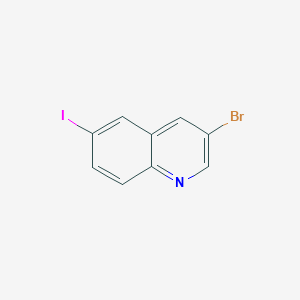

3-Bromo-6-iodoquinoline

Descripción

BenchChem offers high-quality 3-Bromo-6-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCDOBHQNVETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592678 | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-20-1 | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-Bromo-6-iodoquinoline: Synthesis, Structure, and Reactivity for Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-6-iodoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, structure, synthesis, and reactivity, with a focus on its application in the synthesis of novel bioactive molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline motif is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms on the quinoline ring, as seen in 3-Bromo-6-iodoquinoline, provides synthetic handles for the introduction of diverse functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Molecular Profile of 3-Bromo-6-iodoquinoline

Structure and Nomenclature

The structure of 3-Bromo-6-iodoquinoline is characterized by a quinoline core substituted with a bromine atom at the 3-position and an iodine atom at the 6-position.

Figure 1: Structure of 3-Bromo-6-iodoquinoline.

-

IUPAC Name: 3-bromo-6-iodoquinoline

-

CAS Number: 205114-20-1[3]

-

Molecular Formula: C₉H₅BrIN[3]

-

Molecular Weight: 333.95 g/mol [3]

Physicochemical Properties

The following table summarizes key physicochemical properties of 3-Bromo-6-iodoquinoline. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Boiling Point | 356.3 ± 22.0 °C (Predicted) | LookChem[3] |

| Density | 2.154 ± 0.06 g/cm³ (Predicted) | LookChem[3] |

| LogP | 3.60 (Predicted) | LookChem[3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | LookChem[3] |

Synthesis of 3-Bromo-6-iodoquinoline

A common synthetic route to 3-Bromo-6-iodoquinoline involves the direct iodination of 6-bromoquinoline. This method leverages the C-H activation at the 3-position of the quinoline ring.[4]

Experimental Protocol: Iodination of 6-Bromoquinoline

This protocol is adapted from a general procedure for the synthesis of 3-iodoquinolines.[4]

Materials:

-

6-Bromoquinoline

-

Molecular Iodine (I₂)

-

tert-Butyl hydroperoxide (TBHP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 6-bromoquinoline (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add molecular iodine (1.2 mmol).

-

Add tert-butyl hydroperoxide (70% in water, 2.0 mmol) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Bromo-6-iodoquinoline.

Figure 2: Synthetic workflow for 3-Bromo-6-iodoquinoline.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for 3-Bromo-6-iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 3-Bromo-6-iodoquinoline is expected to show distinct signals in the aromatic region. The following data has been reported:[4]

-

δ 9.04 (d, J = 2.0 Hz, 1H)

-

δ 8.45 (d, J = 1.8 Hz, 1H)

-

δ 7.93 (d, J = 4.9 Hz, 1H)

-

δ 7.87 (d, J = 2.1 Hz, 1H)

-

δ 7.80 (m, 1H)

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-6-iodoquinoline will provide definitive confirmation of its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (monoisotopic ¹²⁷I), the molecular ion region will exhibit a characteristic isotopic pattern. The exact mass is calculated to be 332.8650 Da.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the quinoline ring system. Expected absorptions include:[6]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring

-

Below 800 cm⁻¹: C-Br and C-I stretching vibrations

Reactivity and Applications in Synthesis

The differential reactivity of the C-Br and C-I bonds in 3-Bromo-6-iodoquinoline makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures.

Chemoselective Cross-Coupling Reactions

The key to the synthetic utility of 3-Bromo-6-iodoquinoline lies in the ability to selectively functionalize the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. This allows for the selective reaction at the more reactive C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations.

Figure 3: General scheme for the sequential functionalization of 3-Bromo-6-iodoquinoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the 6-position.

Projected Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[7]

Materials:

-

3-Bromo-6-iodoquinoline (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

-

Toluene/Ethanol (4:1, 10 mL)

Procedure:

-

In a round-bottom flask, combine 3-Bromo-6-iodoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

-

Add the toluene/ethanol solvent mixture followed by the sodium carbonate solution.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-6 hours, monitoring the reaction progress by TLC for the selective consumption of the starting material to form the mono-coupled product.

-

Upon completion of the first coupling, a second arylboronic acid and fresh catalyst can be added, and the temperature increased (e.g., to 90-100 °C) to facilitate the second coupling at the C-Br position.

-

Work-up involves cooling the reaction, dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. Again, the C-I bond is expected to react preferentially.

Projected Experimental Protocol: Selective Sonogashira Coupling at the 6-Position

This protocol is based on standard Sonogashira conditions.[8]

Materials:

-

3-Bromo-6-iodoquinoline (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (TEA) (5 mL)

Procedure:

-

To a degassed solution of 3-Bromo-6-iodoquinoline in triethylamine, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

-

Stir the reaction at room temperature for 4-12 hours, monitoring for the selective formation of the 6-alkynyl-3-bromoquinoline.

-

For a subsequent coupling at the 3-position, a different terminal alkyne can be added with additional catalyst and co-catalyst, and the reaction may require heating.

-

Work-up involves filtering the reaction mixture through celite, concentrating the filtrate, and purifying the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. While the C-I bond is generally more reactive, the choice of ligand and reaction conditions can influence the selectivity. For less reactive amines, forcing conditions may be required, which could lead to reaction at both positions.

General Considerations for Buchwald-Hartwig Amination:

-

Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

-

Ligand: A bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial for efficient catalysis.[9][10]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.[11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Applications in Drug Discovery

The derivatives of 3-Bromo-6-iodoquinoline are of significant interest in the development of novel therapeutic agents, particularly in oncology.

Kinase Inhibitors

Many quinoline-based compounds have been identified as potent kinase inhibitors.[12][13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to introduce diverse substituents at the 3- and 6-positions of the quinoline core via the methodologies described above allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, 4-anilinoquinoline derivatives have shown promise as inhibitors of Protein Kinase Novel 3 (PKN3), a target in pancreatic and prostate cancer.[14]

Anticancer Agents

Substituted quinolines have demonstrated a broad range of anticancer activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects.[1][15][16] The synthesis of libraries of novel quinoline derivatives starting from 3-Bromo-6-iodoquinoline can lead to the discovery of new compounds with potent and selective anticancer properties.

Conclusion

3-Bromo-6-iodoquinoline is a strategically important building block in medicinal chemistry and organic synthesis. Its dihalogenated structure, with two halogens of differing reactivity, allows for sequential and selective functionalization, providing a powerful tool for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery and development programs.

References

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. Retrieved from [Link]

-

ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

PMC - NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

-

IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

-

Comprehensive Reviews in Food Science and Food Safety. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Retrieved from [Link]

-

ScienceDirect. (n.d.). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

-

ACS Publications. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Retrieved from [Link]

-

PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-6-iodoquinoline. Retrieved from [Link]

- University of Arizona. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijmphs.com [ijmphs.com]

Synthesis and discovery of 3-Bromo-6-iodoquinoline

An In-Depth Technical Guide to the Synthesis and Strategic Application of 3-Bromo-6-iodoquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-6-iodoquinoline, a highly functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates a strategic synthetic pathway, explores the rationale behind its molecular design, and discusses its potential as a versatile scaffold in the synthesis of complex chemical entities.

Introduction: The Strategic Value of Polysubstituted Quinolines

The quinoline nucleus is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern kinase inhibitors.[1][2] Its rigid, bicyclic aromatic system provides a robust scaffold for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The strategic introduction of multiple, distinct halogen substituents, as seen in 3-Bromo-6-iodoquinoline, exponentially increases its value as a synthetic intermediate. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control. This guide focuses on the synthesis and utility of this specific dihalogenated quinoline, presenting it as a valuable tool for diversity-oriented synthesis in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of 3-Bromo-6-iodoquinoline are summarized below.

| Property | Value | Source |

| Chemical Name | 3-Bromo-6-iodoquinoline | [3] |

| CAS Number | 205114-20-1 | [3][4] |

| Molecular Formula | C₉H₅BrIN | [3][4] |

| Molecular Weight | 333.95 g/mol | [4][5] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 356.3 ± 22.0 °C (Predicted) | [4] |

| Density | 2.154 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.77 ± 0.14 (Predicted) | [4] |

| XLogP3 | 3.9 | [4] |

Note: Some properties are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.

Synthesis of 3-Bromo-6-iodoquinoline: A Strategic Approach

While a direct, one-pot synthesis of 3-Bromo-6-iodoquinoline is not prominently documented, a logical and efficient pathway can be designed by leveraging established methodologies for quinoline functionalization. The proposed synthesis begins with a commercially available, monosubstituted quinoline and proceeds through a regioselective C-H functionalization.

Proposed Synthetic Pathway: Iodination of 6-Bromoquinoline

The most direct route involves the electrophilic iodination of 6-bromoquinoline at the C3 position. The bromine atom at the 6-position is relatively stable and does not interfere with the introduction of iodine at the more electronically susceptible pyridine ring.

Caption: Proposed synthesis of 3-Bromo-6-iodoquinoline via C-H iodination.

Mechanistic Rationale

The direct iodination of electron-deficient heterocyclic systems like quinoline requires an oxidizing agent. In this metal-free approach, tert-butyl hydroperoxide (TBHP) is proposed to oxidize molecular iodine (I₂) to a more electrophilic iodine species (e.g., iodonium ion, I⁺).[6] This potent electrophile then attacks the electron-rich C3 position of the quinoline ring, which is activated for electrophilic substitution, to proceed through a standard electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the direct C-H iodination of quinolines.[6]

Materials:

-

6-Bromoquinoline (1 equivalent)

-

Iodine (I₂) (1.2 equivalents)

-

tert-Butylhydroperoxide (TBHP, 70% aq. solution) (8 equivalents)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 6-bromoquinoline (1 equiv.), add acetonitrile (approx. 0.06 M solution).

-

Reagent Addition: Add molecular iodine (1.2 equiv.) and TBHP (8 equiv., 70% aq. solution) to the mixture at ambient temperature.

-

Heating: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Quenching: To the residue, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain pure 3-Bromo-6-iodoquinoline.

Caption: Step-by-step experimental workflow for the synthesis.

Discovery Context and Applications in Drug Development

The "discovery" of 3-Bromo-6-iodoquinoline is rooted in its synthetic utility rather than a singular serendipitous event. It is a product of rational chemical design, created to serve as a highly adaptable building block for combinatorial chemistry and targeted synthesis.

Strategic Advantages:

-

Orthogonal Reactivity: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C3 position while leaving the C6 bromine available for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a cornerstone of modern synthetic strategy.

-

Vectorial Synthesis: This differential reactivity enables a "vectorial" or directional synthesis approach. Chemists can first introduce a substituent at the C3 position to probe a specific pocket of a target protein, and then introduce a different moiety at the C6 position to explore another region or to modulate physicochemical properties like solubility.

-

Analogue Library Generation: The molecule is an ideal starting point for generating extensive libraries of analogues for structure-activity relationship (SAR) studies. The 3-position can be elaborated with a variety of groups via coupling to boronic acids, alkynes, or amines, while the 6-position offers a secondary point of diversification.[1] This is particularly relevant in the development of kinase inhibitors, where the quinoline scaffold is a common feature.[1]

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized 3-Bromo-6-iodoquinoline is critical. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and connectivity of the molecule. The proton spectrum is expected to show distinct signals in the aromatic region, with coupling patterns characteristic of the quinoline ring system.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass. The mass spectrum will also display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and iodine isotopes.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including aromatic C-H, C=C, and C=N stretching vibrations characteristic of the quinoline core.[7]

Conclusion

3-Bromo-6-iodoquinoline represents a sophisticated and highly valuable tool for the modern medicinal chemist. Its synthesis, achievable through a direct and regioselective C-H functionalization, provides access to a scaffold pre-equipped for sequential and controlled diversification. The inherent orthogonality of its halogen substituents empowers researchers to build molecular complexity efficiently, making it an exemplary platform for exploring chemical space in the pursuit of novel therapeutics. This guide provides the foundational knowledge for its synthesis and strategic deployment in advanced drug discovery programs.

References

- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- Drugfuture.com. Combes Quinoline Synthesis.

- Slideshare. synthesis of quinoline derivatives and its applications.

- Wikipedia. Skraup reaction.

- Wikipedia. Combes quinoline synthesis.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- Wikipedia. Friedländer synthesis.

- Organic Chemistry Portal. Friedlaender Synthesis.

- Scribd. Combes Quinoline Synthesis PDF.

- Alfa Chemistry. Friedländer Quinoline Synthesis.

- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry.

- Sigma-Aldrich. 6-Bromo-3-iodoquinoline.

- LookChem. 3-Bromo-6-iodoquinoline.

- PubChem. 6-Bromo-3-iodoquinoline.

- Benchchem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- ResearchGate. Synthesis of 6-bromo-4-iodoquinoline.

- PubChem. 3-Bromoquinoline.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.

- The Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I.

- FINETECH INDUSTRY LIMITED. 3-bromo-6-iodoquinoline.

- Semantic Scholar. Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives.

- Benchchem. 3-Bromo-6-iodoquinoline.

- Benchchem. Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

- PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Sigma-Aldrich. 6-Iodoquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-6-iodoquinoline | 205114-20-1 | Benchchem [benchchem.com]

- 3. 3-bromo-6-iodoquinoline | CAS: 205114-20-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. lookchem.com [lookchem.com]

- 5. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-iodoquinoline

Introduction

Physicochemical Properties of 3-Bromo-6-iodoquinoline

The following table summarizes the available and predicted physical properties of 3-Bromo-6-iodoquinoline. It is crucial to note that while some properties have been computationally predicted, experimentally determined values for melting point and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅BrIN | [1][2] |

| Molecular Weight | 333.951 g/mol | [1][2] |

| CAS Number | 205114-20-1 | [1][3] |

| Appearance | Solid (probable) | [4][5] |

| Melting Point | Data not available | |

| Boiling Point | 356.3 ± 22.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 2.154 - 2.2 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Solubility | Data not available | |

| pKa | 1.77 ± 0.14 (Predicted) | [2] |

| LogP | 3.60190 | [2] |

Expert Insights on the Physical Properties

The provided data, though containing predicted values, allows for an informed scientific interpretation of the behavior of 3-Bromo-6-iodoquinoline.

Physical State and Melting Point: The isomeric compound, 6-Bromo-3-iodoquinoline, is described as a solid[4][5]. Given the high molecular weight of 333.951 g/mol and the presence of two heavy halogen atoms, it is highly probable that 3-Bromo-6-iodoquinoline is also a solid at room temperature. The aromatic quinoline core allows for significant intermolecular π-stacking, while the bromine and iodine atoms contribute to strong van der Waals forces. These interactions typically result in a well-ordered crystal lattice, requiring substantial energy to overcome, thus leading to a solid state and a relatively high melting point. For context, the related isomer 4-Bromo-6-iodoquinoline has a reported melting point of 173-178 °C. It is reasonable to hypothesize that the melting point of 3-Bromo-6-iodoquinoline would be in a similar range, though empirical verification is essential.

Boiling Point: The predicted boiling point of 356.3 °C is consistent with a molecule of this size and polarity. The quinoline nucleus possesses a dipole moment, and the polarizability of the C-Br and C-I bonds further enhances intermolecular attractive forces, necessitating a high temperature to transition into the gaseous phase.

Solubility Profile: The predicted LogP value of 3.60 suggests that 3-Bromo-6-iodoquinoline is a lipophilic compound with poor aqueous solubility. The large, nonpolar aromatic surface area and the hydrophobic nature of the halogen substituents outweigh the polarity contributed by the nitrogen atom in the quinoline ring. Consequently, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. Qualitative assessments of the related 6-Bromoquinoline indicate solubility in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF). It is plausible that 3-Bromo-6-iodoquinoline would exhibit a similar solubility profile. However, for applications in drug development, particularly for formulation, precise quantitative solubility data in a range of pharmaceutically relevant solvents is critical and must be determined experimentally.

Experimental Protocols for Physical Property Determination

The absence of readily available experimental data for certain key properties necessitates a robust and reliable methodology for their determination in a laboratory setting. The following protocols are presented as self-validating systems, ensuring accuracy and reproducibility.

Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. The following protocol utilizes a standard digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the 3-Bromo-6-iodoquinoline sample is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula.

-

Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm for an accurate reading.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for accurate melting point determination.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation. Both kinetic and thermodynamic solubility are important parameters.

Methodology for Thermodynamic Solubility:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetone, acetonitrile, and dichloromethane).

-

Sample Preparation:

-

Add an excess amount of 3-Bromo-6-iodoquinoline to a known volume of each solvent in separate vials. The presence of excess solid is essential to ensure that an equilibrium between the dissolved and undissolved compound is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-Bromo-6-iodoquinoline in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While a complete experimental dataset for the physical properties of 3-Bromo-6-iodoquinoline is not yet prevalent in the scientific literature, this guide provides a solid foundation based on available data, theoretical principles, and expert analysis. For researchers and drug development professionals, the provided protocols offer a robust framework for determining the critical physical parameters of this and other novel compounds, ensuring data integrity and facilitating downstream applications. The synthesis and further characterization of 3-Bromo-6-iodoquinoline and its derivatives will undoubtedly contribute to a more comprehensive understanding of this valuable chemical entity.

References

-

LookChem. 3-Bromo-6-iodoquinoline. Available from: [Link]

-

Cenmed Enterprises. 6-Bromo-3-iodoquinoline (C007B-513222). Available from: [Link]

Sources

- 1. 3-bromo-6-iodoquinoline | CAS: 205114-20-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-broMo-6-iodoquinoline | 205114-20-1 [chemicalbook.com]

- 4. 6-Bromo-3-iodoquinoline | 1416440-23-7 [sigmaaldrich.com]

- 5. cenmed.com [cenmed.com]

Spectroscopic Characterization of 3-Bromo-6-iodoquinoline: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-6-iodoquinoline (CAS No. 205114-20-1), a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers, synthetic chemists, and professionals in drug development, precise structural confirmation is paramount. This document is structured to provide not just raw data, but a comprehensive interpretation based on established principles and comparative analysis with closely related isomers, ensuring a robust understanding of the molecule's spectroscopic signature.

While direct experimental spectra for 3-Bromo-6-iodoquinoline are not widely published, this guide synthesizes data from its isomer, 6-Bromo-3-iodoquinoline, and foundational spectroscopic principles to provide a reliable predictive profile. This approach underscores the importance of leveraging existing knowledge to guide and validate new experimental findings.

Molecular Structure and Spectroscopic Overview

3-Bromo-6-iodoquinoline possesses a rigid quinoline core, substituted with a bromine atom on the pyridine ring and an iodine atom on the benzene ring. This specific substitution pattern dictates a unique electronic environment for each proton and carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. The vibrational modes of its functional groups are captured by Infrared (IR) spectroscopy, while Mass Spectrometry (MS) confirms its molecular weight and provides insight into its fragmentation pattern, which is heavily influenced by the presence of two different halogen isotopes.

Molecular Formula: C₉H₅BrIN[1]

Molecular Weight: 333.95 g/mol [1][2]

Chemical Structure and Atom Numbering:

Caption: Structure and IUPAC numbering of 3-Bromo-6-iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.[3] For 3-Bromo-6-iodoquinoline, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide definitive information on the chemical environment of the five aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic system. Protons on the pyridine ring (H-2, H-4) are typically the most deshielded.

Insight from Isomeric Data: The experimental data for the closely related isomer, 6-Bromo-3-iodoquinoline, is ¹H NMR (400 MHz, CDCl₃): δ 9.04 (d, J = 2.0 Hz, 1H), 8.45 (d, J = 1.8 Hz, 1H), 7.93 (d, J = 4.9 Hz, 1H), 7.87 (d, J = 2.1 Hz, 1H), 7.80.[4] This provides an excellent baseline for predicting the spectrum of 3-Bromo-6-iodoquinoline.

Table 1: Predicted ¹H NMR Data for 3-Bromo-6-iodoquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.9 - 9.1 | Doublet (d) | ~2.0 | Adjacent to N and ortho to C-3, expected to be highly deshielded. |

| H-4 | 8.3 - 8.5 | Doublet (d) | ~2.0 | Ortho to N and deshielded, showing coupling to H-2. |

| H-8 | 8.0 - 8.2 | Doublet (d) | ~8.5 | Ortho to the quinoline nitrogen, showing ortho coupling to H-7. |

| H-7 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8.5, ~1.8 | Ortho coupling to H-8 and meta coupling to H-5. |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~1.8 | Meta coupling to H-7. Deshielded by proximity to the iodine at C-6. |

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts are influenced by the electronegative nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-6-iodoquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 153 | Highly deshielded due to proximity to nitrogen. |

| C-4 | 147 - 150 | Deshielded by nitrogen. |

| C-8a | 145 - 148 | Quaternary carbon at the ring junction. |

| C-7 | 135 - 138 | Aromatic CH. |

| C-5 | 133 - 136 | Aromatic CH. |

| C-4a | 128 - 131 | Quaternary carbon at the ring junction. |

| C-8 | 128 - 130 | Aromatic CH. |

| C-3 | 120 - 123 | Carbon bearing the bromine atom; shift influenced by halogen. |

| C-6 | 95 - 100 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect. |

Experimental Protocols: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra for a sample like 3-Bromo-6-iodoquinoline is as follows.

Caption: Standardized workflow for NMR sample analysis.

Detailed Steps:

-

Sample Preparation : Accurately weigh 5-10 mg of 3-Bromo-6-iodoquinoline.[3] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3] Transfer the solution into a clean 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer's magnet. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

-

¹H NMR Acquisition : A standard proton spectrum is acquired. For aromatic compounds, the spectral width is typically set to around 12 ppm.[5] A relaxation delay of 1-2 seconds between scans is common, and multiple scans are co-added to improve the signal-to-noise ratio.[5]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired, which results in single lines for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is necessary.[5] Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing : The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal, and for ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule. The spectrum of 3-Bromo-6-iodoquinoline will be dominated by absorptions from the aromatic C-H and C=C/C=N bonds of the quinoline ring system, as well as the C-Br and C-I bonds.

Table 3: Predicted IR Absorption Bands for 3-Bromo-6-iodoquinoline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3100 | Medium-Weak | Aromatic C-H stretching |

| 1580 - 1620 | Medium-Strong | C=C and C=N ring stretching vibrations |

| 1450 - 1550 | Medium-Strong | Aromatic ring skeletal vibrations |

| 800 - 900 | Strong | C-H out-of-plane bending (Aromatic) |

| 600 - 700 | Medium | C-Br stretching |

| 500 - 600 | Medium | C-I stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid 3-Bromo-6-iodoquinoline sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to generate the final spectrum.

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to provide the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule.[5] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of bromine and iodine.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺) : The molecular weight is 333.95 g/mol . Iodine is monoisotopic (¹²⁷I), while bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[3] Therefore, the molecular ion peak will appear as a doublet of nearly equal intensity at m/z values corresponding to [C₉H₅⁷⁹BrIN]⁺ and [C₉H₅⁸¹BrIN]⁺. This M and M+2 pattern is a definitive signature for a monobrominated compound.[3]

-

Fragmentation : Electron Ionization (EI) would likely cause fragmentation. Key fragmentation pathways would involve the sequential loss of the halogen atoms.

-

Loss of I: A peak corresponding to [M-I]⁺ would be expected.

-

Loss of Br: A peak corresponding to [M-Br]⁺ would be expected.

-

Loss of HCN: A common fragmentation pathway for quinoline and other nitrogen heterocycles.

-

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z (Exact Mass) | Description |

| [C₉H₅⁷⁹BrIN]⁺ | 332.8650 | Molecular Ion (M⁺) |

| [C₉H₅⁸¹BrIN]⁺ | 334.8630 | Molecular Ion Isotope (M+2)⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

The structural elucidation of 3-Bromo-6-iodoquinoline relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific 3,6-disubstitution pattern. IR spectroscopy validates the presence of the core aromatic quinoline structure. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition, with the characteristic isotopic pattern of bromine serving as a crucial confirmation point. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the identity and purity of synthesized 3-Bromo-6-iodoquinoline, ensuring data integrity in research and development applications.

References

- Wiley-VCH. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (2017). Supporting Information.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- Kumar, A., et al. (2016). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide Supporting I. The Royal Society of Chemistry.

-

PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-6-iodoquinoline. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

Sources

3-Bromo-6-iodoquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-iodoquinoline is a halogenated heterocyclic compound featuring a quinoline scaffold. The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. The strategic placement of bromine and iodine atoms at the 3- and 6-positions, respectively, renders 3-Bromo-6-iodoquinoline a highly versatile building block in organic synthesis. These halogen atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, characterization data, and potential applications of 3-Bromo-6-iodoquinoline for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-Bromo-6-iodoquinoline is not widely available in peer-reviewed literature, its fundamental properties can be summarized. The table below includes key identifiers and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 205114-20-1 | |

| Molecular Formula | C₉H₅BrIN | |

| Molecular Weight | 333.95 g/mol | |

| Boiling Point (Predicted) | 356.3 ± 22.0 °C | |

| pKa (Predicted) | 1.77 ± 0.14 | |

| Density (Predicted) | 2.154 ± 0.06 g/cm³ | |

| LogP (Predicted) | 3.60 |

Synthesis of 3-Bromo-6-iodoquinoline: A Plausible Approach

A specific, detailed synthesis of 3-Bromo-6-iodoquinoline is not readily found in the current body of scientific literature. However, a plausible and logical synthetic route can be devised based on well-established methods for the synthesis of substituted quinolines, such as the Combes quinoline synthesis, followed by selective halogenation reactions.

Proposed Synthetic Pathway

The proposed synthesis commences with the Combes reaction between 4-iodoaniline and acetylacetone to form a 2,4-dimethyl-6-iodoquinoline intermediate. Subsequent selective bromination at the 3-position can then yield the target compound, 3-Bromo-6-iodoquinoline. The rationale for this approach is the activating effect of the amine group in the initial cyclization and the subsequent directed bromination of the quinoline ring.

Caption: Proposed synthetic pathways for 3-Bromo-6-iodoquinoline.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dimethyl-6-iodoquinoline (Combes Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1 equivalent).

-

Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the flask.

-

Acid Catalysis: Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

-

Reaction: Heat the mixture at 110-120 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Bromo-2,4-dimethyl-6-iodoquinoline

-

Reaction Setup: Dissolve the 2,4-dimethyl-6-iodoquinoline (1 equivalent) from the previous step in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Structural Elucidation and Characterization

The unambiguous identification of 3-Bromo-6-iodoquinoline relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar quinoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) would likely be the most deshielded due to the electronegativity of the nitrogen atom and the deshielding effect of the adjacent bromine atom. The protons on the benzene ring will show coupling patterns consistent with their substitution.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, bromine, and iodine atoms. The carbon atoms directly attached to the halogens (C3 and C6) will show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-6-iodoquinoline will provide definitive confirmation of its molecular weight. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).

Applications in Research and Drug Development

The dihalogenated nature of 3-Bromo-6-iodoquinoline makes it a valuable intermediate for creating diverse molecular libraries for high-throughput screening in drug discovery programs. The differential reactivity of the C-Br and C-I bonds can be exploited for sequential, site-selective cross-coupling reactions.

Role as a Versatile Synthetic Intermediate

-

Suzuki-Miyaura Cross-Coupling: The bromine and iodine atoms can be readily displaced by various aryl, heteroaryl, or alkyl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: The C-Br and C-I bonds are susceptible to amination reactions, enabling the introduction of a wide range of primary and secondary amines to the quinoline core.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties, which can be further functionalized.

Potential in Kinase Inhibitor Development

The quinoline scaffold is a common feature in many kinase inhibitors.[1] The development of potent and selective kinase inhibitors is a major focus in oncology research, as kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1] By utilizing 3-Bromo-6-iodoquinoline as a starting material, medicinal chemists can synthesize novel quinoline derivatives and evaluate their potential as inhibitors of various kinases.

Caption: Synthetic utility of 3-Bromo-6-iodoquinoline in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, 3-Bromo-6-iodoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. A specific Safety Data Sheet (SDS) for this compound indicates that detailed physical and chemical properties are not available.[2] However, based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

References

-

LookChem. 3-Bromo-6-iodoquinoline.[Link]

-

PubChem. 3-Bromoquinoline.[Link]

-

PubChem. 6-Bromo-3-iodoquinoline.[Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline.[Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.[Link]

-

NIST WebBook. Quinoline, 3-bromo-.[Link]

-

Eureka | Patsnap. Synthesis method of 3-bromoquinoline compound.[Link]

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.[Link]

-

NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.[Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[Link]

-

Organic Chemistry Portal. Synthesis of quinolines.[Link]

-

ACS Publications. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...[Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.[Link]

-

CAS. Patent kind codes for CAS basic and patent family members.[Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.[Link]

-

LookChem. 3-Bromo-6-iodoquinoline.[Link]

-

NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.[Link]

-

RTI International. Drug Discovery & Development Services and Capabilities.[Link]

Sources

The Quinoline Scaffold: A Versatile Platform in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its inherent structural features and amenability to substitution have rendered it a "privileged scaffold," forming the backbone of a multitude of therapeutic agents with diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the contemporary applications of substituted quinolines in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the intricate mechanisms of action, dissect the critical structure-activity relationships that govern their potency and selectivity, and provide detailed synthetic methodologies for the preparation of key quinoline derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to facilitate the design and discovery of next-generation quinoline-based therapeutics.

The Quinoline Core: A Privileged Structure in Drug Discovery

The quinoline ring system's planarity and aromaticity allow for effective π-π stacking and hydrophobic interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for the introduction of a wide array of substituents at various positions, thereby fine-tuning its biological activity.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a broad spectrum of mechanistic actions.[1][2] Their ability to target multiple signaling pathways and cellular processes makes them attractive candidates for cancer therapy.[3]

Mechanism of Action in Oncology

A significant number of quinoline-based anticancer drugs function as kinase inhibitors.[4] By blocking the activity of key kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth.[5] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][6]

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline\n(e.g., Bosutinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Quinoline_Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; Quinoline_Inhibitor -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335"]; }

Caption: Quinoline-based kinase inhibitors targeting the PI3K/Akt/mTOR pathway.Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes crucial for DNA replication and repair.[7] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.

// Nodes DNA [label="DNA Double Helix", shape=cylinder, fillcolor="#F1F3F4"]; Topoisomerase [label="Topoisomerase", fillcolor="#F1F3F4"]; Cleavage_Complex [label="Topoisomerase-DNA\nCleavage Complex", fillcolor="#FBBC05"]; Replication_Fork [label="Replication Fork", shape=triangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSB [label="Double-Strand Breaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Topoisomerase -> DNA [label="Binds & Cleaves"]; DNA -> Cleavage_Complex [dir=none]; Cleavage_Complex -> DNA [label="Re-ligation"]; Quinoline_Inhibitor -> Cleavage_Complex [label="Stabilizes", style=dashed, color="#EA4335"]; Replication_Fork -> Cleavage_Complex [label="Collides with"]; Cleavage_Complex -> DSB [label="Leads to"]; DSB -> Apoptosis; }

Caption: Mechanism of action of quinoline-based topoisomerase inhibitors.Structure-Activity Relationship (SAR) in Anticancer Quinolines

The anticancer activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring.

| Position | Substituent Type | Impact on Anticancer Activity | Reference |

| 2 | Aryl or Heteroaryl groups | Often crucial for activity, with electron-withdrawing groups on the aryl ring sometimes enhancing potency. | [8] |

| 3 | Cyano or Carboxamide groups | Can contribute to kinase inhibitory activity. | [9] |

| 4 | Anilino group | A common feature in many kinase inhibitors, with substitutions on the aniline ring modulating selectivity and potency. | [9] |

| 6, 7 | Methoxy or other alkoxy groups | Can influence solubility and pharmacokinetic properties. | [9] |

Table 1: General Structure-Activity Relationships of Anticancer Quinolines.

Synthesis of Anticancer Quinolines: The Case of Bosutinib

Bosutinib is an FDA-approved tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. Its synthesis showcases a common strategy for the preparation of 4-anilinoquinoline derivatives.

This protocol describes a key step in a reported synthesis of Bosutinib.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (0.95 eq) in 2-ethoxyethanol (approx. 12.5 mL per gram of the quinoline starting material).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2.5 hours.

-

Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.

// Nodes Start [label="4-Chloro-7-(3-chloropropoxy)\n-6-methoxyquinoline-3-carbonitrile", fillcolor="#F1F3F4"]; Reagent [label="2,4-Dichloro-5-methoxyaniline\nPyridine Hydrochloride", fillcolor="#FFFFFF"]; Reaction [label="Reflux in\n2-Ethoxyethanol", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Extraction with\nEtOAc and NaHCO3(aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bosutinib Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }

Caption: Key step in the synthesis of a Bosutinib intermediate.Antimicrobial Applications of Substituted Quinolines

The quinoline scaffold is central to the development of a major class of antibiotics known as the fluoroquinolones.[11] These synthetic antibacterial agents have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][13] These enzymes are responsible for controlling the topological state of DNA during replication, transcription, and repair.[14] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[1][15]

// Nodes DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#F1F3F4"]; Gyrase_TopoIV [label="DNA Gyrase / Topoisomerase IV", fillcolor="#F1F3F4"]; Cleavage_Complex [label="Enzyme-DNA\nCleavage Complex", fillcolor="#FBBC05"]; Fluoroquinolone [label="Fluoroquinolone", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB [label="Double-Strand Breaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gyrase_TopoIV -> DNA [label="Binds & Cleaves"]; DNA -> Cleavage_Complex [dir=none]; Fluoroquinolone -> Cleavage_Complex [label="Stabilizes", style=dashed, color="#EA4335"]; Cleavage_Complex -> DSB [label="Prevents Re-ligation"]; DSB -> Cell_Death; }

Caption: Mechanism of action of fluoroquinolone antibiotics.Structure-Activity Relationship (SAR) in Fluoroquinolones

The antibacterial potency and spectrum of fluoroquinolones are significantly influenced by the substituents on the quinolone core.[16][17]

| Position | Substituent | Impact on Antibacterial Activity | Reference |

| 1 | Cyclopropyl or Ethyl group | Generally enhances activity. | [16] |

| 6 | Fluoro atom | Crucial for potent antibacterial activity. | [16] |

| 7 | Piperazinyl or Pyrrolidinyl ring | Greatly influences the spectrum of activity and potency. Substitutions on this ring can modulate activity against specific bacterial strains. | [16] |

| 8 | Methoxy or Halogen | Can modulate activity and reduce photosensitivity. | [16] |

Table 2: Key Structure-Activity Relationships of Fluoroquinolones.

Synthesis of Antimicrobial Quinolines: The Case of Ciprofloxacin

Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic.[18] Its synthesis involves the construction of the quinolone core followed by the introduction of the piperazine moiety.[19]

The following protocol describes a key nucleophilic substitution step in the synthesis of Ciprofloxacin.[19]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Piperazine: Add piperazine (4.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and monitor the progress by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Precipitation: Adjust the pH to 7 with 4 N HCl and allow the ciprofloxacin to precipitate at 4 °C.

// Nodes Start [label="Quinolone Intermediate", fillcolor="#F1F3F4"]; Reagent [label="Piperazine\nDMSO", fillcolor="#FFFFFF"]; Reaction [label="Heat to 90°C", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="pH Adjustment\nwith HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ciprofloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }

Caption: Final step in a representative synthesis of Ciprofloxacin.Anti-inflammatory Applications of Substituted Quinolines

Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]

Mechanism of Action in Inflammation

A primary mechanism by which quinolines exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[25] By inhibiting the activation of NF-κB, quinoline derivatives can effectively suppress the inflammatory cascade.[21]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", shape=ellipse, fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#F1F3F4"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Quinoline_Inhibitor -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Quinoline_Inhibitor -> NFkB [label="Inhibits\nTranslocation", style=dashed, color="#EA4335"]; }

Caption: Inhibition of the NF-κB signaling pathway by substituted quinolines.Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines

The anti-inflammatory activity of quinoline derivatives is influenced by the nature of their substituents.[26]

| Position | Substituent Type | Impact on Anti-inflammatory Activity | Reference |

| 2 | Carboxylic acid or Carboxamide | Often associated with COX inhibitory activity. | [27] |

| 4 | Anilino group | Can contribute to the inhibition of various inflammatory targets. | [26] |

| 7, 8 | Various substituents | Can modulate potency and selectivity for specific inflammatory targets. | [26] |

Table 3: General Structure-Activity Relationships of Anti-inflammatory Quinolines.

Synthesis of Anti-inflammatory Quinolines

The synthesis of anti-inflammatory quinolines often involves the construction of the quinoline core followed by the introduction of functional groups known to interact with inflammatory targets. For instance, the synthesis of quinoline-based COX inhibitors may involve the incorporation of a carboxylic acid or a sulfonamide moiety.[28][29]

FDA-Approved Drugs Featuring the Quinoline Scaffold

The versatility of the quinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this structural motif.[14][30][31]

| Drug Name | Structure | Indication |

| Bosutinib | [Image of Bosutinib structure] | Chronic Myeloid Leukemia |

| Cabozantinib | [Image of Cabozantinib structure] | Medullary Thyroid Cancer, Renal Cell Carcinoma |

| Ciprofloxacin | [Image of Ciprofloxacin structure] | Bacterial Infections |

| Levofloxacin | [Image of Levofloxacin structure] | Bacterial Infections |

| Mefloquine | [Image of Mefloquine structure] | Malaria |

| Hydroxychloroquine | [Image of Hydroxychloroquine structure] | Malaria, Rheumatoid Arthritis, Lupus |

Table 4: Selected FDA-Approved Drugs Containing a Quinoline Core.

Conclusion and Future Perspectives

Substituted quinolines continue to be a highly fruitful area of research in medicinal chemistry. Their proven success as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, ensures their continued importance in drug discovery. Future research will likely focus on the development of quinoline derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve their safety profiles. Furthermore, the exploration of novel substitution patterns and the hybridization of the quinoline scaffold with other pharmacophores hold great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]